2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidine scaffold fused with a thiophene ring. Key structural elements include:
- Thieno[2,3-d]pyrimidine core: A bicyclic system known for its role in kinase inhibition and anticancer activity due to its planar structure and ability to interact with ATP-binding pockets .
- Sulfanyl (-S-) linkage: Acts as a spacer, facilitating interactions with target proteins while maintaining conformational flexibility .
- N-(4-Sulfamoylphenyl)acetamide moiety: The sulfamoyl group (-SO₂NH₂) provides hydrogen-bonding capability, which may enhance binding affinity and solubility compared to simpler phenyl substituents .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S3/c1-29-15-6-2-13(3-7-15)17-10-30-20-19(17)21(24-12-23-20)31-11-18(26)25-14-4-8-16(9-5-14)32(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONYPYQORWJCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The thieno[2,3-d]pyrimidine intermediate is then chlorinated to introduce a reactive chloro group.
Nucleophilic Substitution: The chloro group is substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Thioether Formation: The resulting compound undergoes a thioether formation reaction with a sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 4-sulfamoylphenyl acetamide to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
1.1 Antimicrobial Properties
Thienopyrimidine compounds, including 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide, have demonstrated significant antimicrobial activity. Research indicates that these compounds can disrupt essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis, leading to inhibition or death of bacteria and fungi . The incorporation of sulfonamide groups enhances their antimicrobial efficacy by allowing selective targeting of microbial enzymes .
1.2 Anticancer Potential
The compound's structure suggests potential anticancer applications. Thienopyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The presence of the methoxyphenyl group may enhance the compound's selectivity and potency against various cancer cell lines . Preliminary studies indicate that derivatives with similar scaffolds exhibit cytotoxic effects on human cancer cells, warranting further investigation into their mechanisms of action.
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions and subsequent functionalization to introduce sulfonamide and acetamide groups . The synthetic routes often utilize coupling reactions facilitated by palladium catalysts to achieve high yields and purity.
Therapeutic Applications
3.1 Anti-inflammatory Effects
Emerging studies suggest that thienopyrimidine derivatives may possess anti-inflammatory properties. By inhibiting key inflammatory mediators, these compounds could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease . The modulation of inflammatory pathways presents a promising avenue for therapeutic intervention.
3.2 Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against urease enzymes which are crucial for microbial survival in certain environments. This inhibition can lead to decreased urea hydrolysis in pathogenic bacteria, offering a novel approach to combat infections associated with urease-producing organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine-Based Acetamides
Key Observations
(a) Core Structure Modifications
- Thieno[2,3-d]pyrimidine vs. For example, the trifluoromethoxy-substituted compound () may exhibit distinct electronic properties compared to the methoxy analog .
- Fused Ring Systems: Cyclopenta-thieno[2,3-d]pyrimidine () introduces a saturated cyclopentane ring, reducing planarity and possibly limiting intercalation with DNA or kinases. Pyrimidoindole derivatives () add a bicyclic indole system, which could enhance interactions with larger enzyme pockets .
(b) Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions such as the Gewald reaction and amination processes. For instance, Zhan et al. reported the synthesis of various thieno[2,3-d]pyrimidine derivatives using a combination of malonitrile and sulfur under microwave conditions, yielding compounds with promising biological activities .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer and antimicrobial properties.
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Comparison Drug IC50 (µM) MDA-MB-231 5.85 Doxorubicin 6.00 A549 3.0 5-Fluorouracil 4.53 - Mechanism of Action : The anticancer effects are thought to be mediated through apoptosis induction, as evidenced by increased caspase-3 levels and modulation of TNF-α pathways . Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate a broad spectrum of activity with minimum inhibitory concentration (MIC) values suggesting efficacy against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 20 |
Case Studies
Recent studies have highlighted the potential application of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Breast Cancer Models : A study involving MDA-MB-231 cells showed that the compound not only inhibited cell growth but also reduced migration capabilities, indicating potential for metastasis prevention .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, suggesting a promising lead for developing new antimicrobial agents .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-yl core, followed by sulfanyl group introduction and final acetamide coupling. Critical steps include:
- Thienopyrimidine Core Formation : Cyclocondensation of substituted thiophene derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfanyl-Acetamide Coupling : Use of coupling agents like EDCI/HOBt in dichloromethane at 0–25°C to link the sulfanyl group to the acetamide moiety .
- Intermediate Characterization : Thin-layer chromatography (TLC) for reaction monitoring and NMR (¹H/¹³C) to confirm intermediate structures .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; purity >98% achieved with gradient elution (acetonitrile/water) .
Q. How do structural features influence the compound’s biological activity?
Key structural determinants include:
- Thienopyrimidine Core : Enhances planar rigidity, facilitating intercalation with DNA or enzyme active sites .
- 4-Methoxyphenyl Group : Increases lipophilicity (logP ≈ 3.2), improving membrane permeability .
- Sulfamoyl Phenyl Acetamide : Potential hydrogen-bond donor/acceptor for target binding (e.g., carbonic anhydrase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent Optimization : Switching from DMF to THF reduces by-product formation during cyclocondensation (yield increases from 65% to 82%) .
- Catalyst Screening : Palladium/copper catalysts in Suzuki-Miyaura coupling improve regioselectivity for aryl group attachment .
- Continuous Flow Reactors : Enable large-scale synthesis with >90% yield and reduced reaction time (2 hours vs. 12 hours in batch) .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular Docking : AutoDock Vina simulations reveal high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR kinase via sulfamoyl-phenyl interactions .
- QSAR Models : Predict logD (2.8) and bioavailability (70%) using descriptors like polar surface area (PSA = 110 Ų) .
- MD Simulations : 100-ns trajectories show stable binding to β-tubulin, suggesting antimitotic potential .
Q. How do structural analogs compare in structure-activity relationship (SAR) studies?
| Compound | Key Modifications | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, sulfamoyl phenyl | EGFR inhibition: 0.45 μM | |
| Analog A (4-Chlorophenyl variant) | Chlorine substitution | EGFR inhibition: 1.2 μM | |
| Analog B (Simplified core) | Removed thienopyrimidine ring | No activity at 10 μM |
Q. What mechanistic insights explain its reactivity in substitution and oxidation reactions?
- Nucleophilic Substitution : Sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides (e.g., methyl iodide), requiring anhydrous DMF and K₂CO₃ .
- Oxidation Pathways : Treatment with m-CPBA oxidizes the sulfur atom to sulfoxide, confirmed by IR (S=O stretch at 1050 cm⁻¹) .
Q. How do pharmacokinetic studies inform its therapeutic potential?
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 minutes, indicating moderate stability .
- CYP450 Inhibition : IC₅₀ > 50 μM for CYP3A4, suggesting low drug-drug interaction risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
